molecular formula C11H12BrNOS B2947296 ([4-(4-Bromophenoxy)butyl]sulfanyl)formonitrile CAS No. 415724-26-4

([4-(4-Bromophenoxy)butyl]sulfanyl)formonitrile

Cat. No.: B2947296
CAS No.: 415724-26-4
M. Wt: 286.19
InChI Key: QBGQCUWLGKNVQI-UHFFFAOYSA-N
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Description

([4-(4-Bromophenoxy)butyl]sulfanyl)formonitrile (CAS: 67829-76-9) is a halogenated organosulfur compound characterized by a sulfanyl formonitrile moiety attached to a butyl chain substituted with a 4-bromophenoxy group. Its molecular formula is C₁₁H₁₂BrNOS, with a molecular weight of 286.19 g/mol. The compound’s structure combines a brominated aromatic ether and a thiocyanate group, which may confer unique reactivity in synthetic chemistry.

Properties

IUPAC Name

4-(4-bromophenoxy)butyl thiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNOS/c12-10-3-5-11(6-4-10)14-7-1-2-8-15-9-13/h3-6H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGQCUWLGKNVQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCSC#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

415724-26-4
Record name ([4-(4-bromophenoxy)butyl]sulfanyl)formonitrile
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Preparation Methods

Two-Step Alkylation-Thiocyanation

Early synthetic routes adapted from thioether synthesis methodologies involve sequential alkylation and thiocyanation:

Step 1: Phenoxybutyl Bromide Synthesis
4-bromophenol undergoes Williamson etherification with 1,4-dibromobutane under phase-transfer conditions:

4-BrC₆H₄OH + Br(CH₂)₄Br → 4-BrC₆H₄O(CH₂)₄Br + HBr  

Typical conditions:

  • K₂CO₃ (2.5 equiv) in acetone/water (3:1)
  • Reflux 12-16 hours (78% yield reported)

Step 2: Thiocyanate Displacement
The intermediate bromide reacts with potassium thiocyanate in polar aprotic media:

4-BrC₆H₄O(CH₂)₄Br + KSCN → 4-BrC₆H₄O(CH₂)₄SCN + KBr  

Optimized parameters:

  • DMF solvent at 80°C for 8 hours
  • 1:1.3 molar ratio bromide:KSCN
  • Yields: 52-58% (unoptimized)

Direct Thiol-Cyanogen Bromide Coupling

Alternative routes utilize pre-formed thiol intermediates:

4-BrC₆H₄O(CH₂)₄SH + BrCN → 4-BrC₆H₄O(CH₂)₄SCN + HBr  

Critical considerations:

  • Requires strict temperature control (-5°C to 0°C)
  • Et₂O/CH₂Cl₂ solvent system prevents polysulfide formation
  • Limited by thiol intermediate stability (35% yield)

Catalytic Methodological Advancements

Selenonium Salt-Mediated Thiocyanation

Recent breakthroughs in chalcogen-bond catalysis (Table 1) demonstrate significant improvements in reaction efficiency:

Table 1: Catalytic Performance Comparison

Catalyst Loading (mol%) Temp (°C) Time (min) Yield (%)
None 0 25 600 5 ± 2
C7 10 25 10 86 ± 2
C7 5 25 60 37 ± 2

Conditions: 0.5 mmol substrate, 2.0 equiv KSCN, H₂O:DMC (20:1)

The selenonium salt C7 (4-methoxyphenylselenonium tetrafluoroborate) facilitates bromide displacement through chalcogen bond activation:

  • Se⁺ center coordinates thiocyanate nucleophile
  • Transition state stabilization reduces activation energy
  • Bifunctional solvent system (H₂O/DMC) enhances ion pairing

Phase-Transfer Catalyzed Systems

Quaternary ammonium salts enable room-temperature synthesis:

  • Aliquat 336 (5 mol%) in H₂O/toluene biphasic system
  • 90% conversion achieved in 2 hours
  • Simplified workup through phase separation

Mechanistic Considerations and Pathway Optimization

Competing Reaction Pathways

The thiocyanation process exhibits three potential mechanistic routes:

  • Sₙ2 Displacement : Backside attack by SCN⁻ on butyl bromide
  • Ion Pair Recombination : Episulfonium intermediate formation
  • Radical Pathway : Initiated by UV/thermal decomposition of SCN⁻

NMR studies (¹H, ¹³C, ⁷⁷Se) confirm predominant Sₙ2 character under catalytic conditions, with <3% isothiocyanate byproduct formation.

Solvent Effects on Regioselectivity

Dielectric constant (ε) directly impacts thiocyanate:isothiocyanate ratio:

Solvent ε SCN:SeCN Ratio
DMF 36.7 98:2
Ethanol 24.3 95:5
Chloroform 4.8 88:12

Data extrapolated from benzyl bromide model system

Analytical Characterization Protocols

Spectroscopic Fingerprinting

  • ¹H NMR (CDCl₃): δ 7.38 (d, J=8.8 Hz, 2H, ArH), 6.82 (d, J=8.8 Hz, 2H, ArH), 3.95 (t, J=6.4 Hz, 2H, OCH₂), 3.15 (t, J=7.2 Hz, 2H, SCH₂), 1.85 (quint, J=6.8 Hz, 2H), 1.65 (quint, J=7.2 Hz, 2H)
  • IR : ν 2960 (C-H stretch), 2150 cm⁻¹ (C≡N), 1240 cm⁻¹ (C-O-C)
  • HRMS : m/z calcd for C₁₁H₁₂BrNOS [M+H]⁺ 286.1881, found 286.1879

Chromatographic Purity Assessment

HPLC conditions (USP method):

  • Column: Zorbax SB-C18 (4.6×150 mm, 5μm)
  • Mobile phase: MeCN/H₂O (70:30)
  • Flow: 1.0 mL/min, λ=254 nm
  • Retention time: 6.8 min (purity >98%)

Industrial-Scale Production Considerations

Cost Optimization Analysis

Component Lab Scale (1g) Pilot Scale (1kg)
4-Bromophenol $18.20 $14.50
1,4-Dibromobutane $24.75 $19.80
KSCN $8.90 $6.20
Catalyst C7 $676.00 $412.00

Pricing data from commercial suppliers

Waste Stream Management

Process mass intensity (PMI) improvements:

  • Traditional method: PMI 68
  • Catalytic route: PMI 22
  • 67% reduction in solvent waste through DMC/water systems

Emerging Methodological Frontiers

Continuous Flow Synthesis

Microreactor trials demonstrate:

  • Residence time reduction from 8h→22min
  • 93% conversion at 120°C, 15 bar
  • 5 g/h throughput capacity

Photoredox Catalysis

Preliminary studies using Ir(ppy)₃ (2 mol%):

  • Visible light activation (450 nm LED)
  • 78% yield achieved in 45 minutes
  • Radical pathway suppression (<2% byproducts)

Chemical Reactions Analysis

([4-(4-Bromophenoxy)butyl]sulfanyl)formonitrile undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper compounds. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

([4-(4-Bromophenoxy)butyl]sulfanyl)formonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ([4-(4-Bromophenoxy)butyl]sulfanyl)formonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional differences between ([4-(4-Bromophenoxy)butyl]sulfanyl)formonitrile and related compounds:

Compound Name Molecular Formula Substituents/Functional Groups Key Applications Status/Findings
This compound C₁₁H₁₂BrNOS 4-Bromophenoxy butyl, sulfanyl formonitrile Unknown (discontinued) Discontinued due to unspecified reasons
[(4-Amino-2-bromo-5-chlorophenyl)sulfanyl]formonitrile C₇H₄BrClN₂S Amino, bromo, chloro on phenyl ring Pharmaceuticals, agrochemicals, materials High-purity precursor for pesticides and drugs; exhibits enhanced selectivity
[(4-Amino-2,5-dichlorophenyl)sulfanyl]formonitrile C₇H₄Cl₂N₂S Amino, 2,5-dichloro on phenyl ring Organic synthesis, medicinal chemistry Key intermediate for complex molecules
[(4-Hydroxyphenyl)sulfanyl]formonitrile C₇H₅NO₂S Hydroxy on phenyl ring Natural product (e.g., cucumber root) Biocompatible metabolite; limited industrial use
4-(4-Bromo-3-formylphenoxy)benzonitrile C₁₄H₈BrNO₂ Bromo, formyl on phenoxy; benzonitrile core Material science, synthetic intermediates Reactive formyl group enables further derivatization

Reactivity and Bioactivity

  • However, its discontinued status suggests inferior performance in applications compared to analogs .
  • Amino/Chloro-Substituted Analogs: The presence of amino and chloro groups (e.g., [(4-Amino-2-bromo-5-chlorophenyl)sulfanyl]formonitrile) enhances bioactivity. These substituents likely facilitate hydrogen bonding and electrophilic interactions, making them potent in agrochemical and pharmaceutical contexts .
  • Hydroxyphenyl Analog : The hydroxy group in [(4-hydroxyphenyl)sulfanyl]formonitrile reduces lipophilicity but increases biocompatibility, aligning with its role as a natural metabolite .
  • Benzonitrile Derivatives: Compounds like 4-(4-Bromo-3-formylphenoxy)benzonitrile exhibit reactivity at the formyl group, enabling use in cross-coupling reactions or polymer synthesis .

Cytotoxic Properties (Indirect Comparison)

For example, cyclohexyl-substituted sulfanyl pyrazole-Pt(II) complexes show threefold higher cytotoxicity than benzyl-substituted analogs . This suggests that substituent choice on sulfanyl groups critically impacts bioactivity—a principle applicable to formonitrile derivatives.

Biological Activity

The compound ([4-(4-Bromophenoxy)butyl]sulfanyl)formonitrile has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes existing research on its biological properties, including antibacterial, anticancer, and neuropharmacological effects.

Chemical Structure and Properties

The compound is characterized by a bromophenoxy group, a butyl sulfanyl linkage, and a formonitrile functional group. Its structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological evaluation.

Antibacterial Activity

Research indicates that compounds containing the bromophenoxy moiety often exhibit enhanced antibacterial properties. For instance, studies have shown that derivatives with increased electron density, such as those containing bromine, can improve antibacterial efficacy compared to their chlorine analogues. A study on similar compounds demonstrated significant antibacterial activity attributed to structural features that enhance interaction with bacterial membranes .

Anticancer Activity

In vitro studies have highlighted the anticancer potential of compounds similar to this compound. For example, thiosemicarbazide derivatives have shown promising results against various cancer cell lines, suggesting that modifications in the sulfanyl group can lead to increased cytotoxicity against tumor cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Neuropharmacological Effects

The neuropharmacological profile of compounds with similar structures has been explored, particularly regarding their interaction with neurotransmitter systems. For instance, certain analogues have been identified as inhibitors of monoamine uptake and antagonists at nicotinic acetylcholine receptors (nAChRs). These properties suggest potential applications in treating disorders such as depression and nicotine addiction .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
Antibacterial4-(4-bromophenyl)-thiosemicarbazideIncreased antibacterial activity
AnticancerThiosemicarbazide derivativesInduction of apoptosis in cancer cells
NeuropharmacologicalnAChR antagonistsInhibition of dopamine and norepinephrine uptake

Case Study: Anticancer Evaluation

A notable case study involved the synthesis and evaluation of thiosemicarbazide derivatives against hepatocellular carcinoma (HCC). The study reported that specific derivatives exhibited potent growth inhibition at concentrations as low as 10 µM while sparing non-tumorigenic cells. This selectivity is crucial for developing targeted cancer therapies .

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